molecular formula C15H23NO3S B2937282 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide CAS No. 1396879-91-6

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2937282
CAS No.: 1396879-91-6
M. Wt: 297.41
InChI Key: SGGFAOHYHLKGNN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide is an acetamide derivative featuring a hydroxy-methyl-methylthio butyl chain and an o-tolyloxy (2-methylphenoxy) substituent. The hydroxy and methylthio groups may influence solubility, metabolic stability, and intermolecular interactions compared to analogs .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12-6-4-5-7-13(12)19-10-14(17)16-11-15(2,18)8-9-20-3/h4-7,18H,8-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGFAOHYHLKGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Functional Groups :
    • Hydroxy group (-OH)
    • Methylthio group (-S-CH3)
    • O-tolyloxy group (an aromatic ether)

This combination of functional groups may influence its solubility, reactivity, and interaction with biological targets.

  • Antioxidant Activity : Compounds with hydroxy and methylthio groups often exhibit antioxidant properties. This could imply that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide may help mitigate oxidative stress in cells.
  • Enzyme Inhibition : The presence of the tolyloxy moiety suggests potential interactions with enzymes or receptors that recognize aromatic compounds. This could lead to inhibitory effects on certain metabolic pathways.
  • Cellular Uptake : Similar compounds have been shown to utilize carrier-mediated processes for cellular uptake, which could be relevant for understanding its bioavailability and pharmacokinetics.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related compounds provide insights into its potential biological effects:

  • Phenoxyacetic Acids : Research on phenoxyacetic acid derivatives indicates they can affect plant growth regulation and herbicidal activity, potentially offering insights into similar mechanisms for this compound .
  • MCPA (2-Methyl-4-chlorophenoxyacetic acid) : Studies on MCPA reveal significant cellular uptake mechanisms in epithelial cells, which could be analogous to the uptake pathways for the compound .

Comparative Analysis

To provide a clearer understanding of how this compound may function biologically, a comparison with similar compounds can be useful:

Compound NameCAS NumberBiological ActivityNotes
MCPA94-74-6HerbicidalHigh cellular uptake; affects plant growth
2,4-D94-75-7HerbicidalSimilar structure; well-studied for environmental impact
Salicylic Acid69-72-7Anti-inflammatoryKnown for antioxidant properties; potential parallels

Comparison with Similar Compounds

Structural Analogues in Thiadiazole and Thioacetamide Families

Compounds with thiadiazole or thioacetamide backbones () exhibit key similarities and differences:

Compound Key Substituents Melting Point (°C) Yield (%) Structural Notes
Target Compound 2-hydroxy-2-methyl-4-(methylthio)butyl, o-tolyloxy N/A N/A Hydroxy group enhances hydrophilicity; methylthio may increase metabolic stability.
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Methoxyphenoxy, methylthio-thiadiazole 135–136 72 Methoxy group improves lipophilicity; thiadiazole core enhances rigidity.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio, isopropyl-methylphenoxy 133–135 88 Bulkier benzylthio substituent may reduce solubility in polar solvents.
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}acetamide (13) Chlorophenyl, nitro-furyl-thiazolidinone 159–160 58 Nitrofuryl group introduces potential antibacterial activity.
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (8) Sulfamoylphenyl-quinazolinone, tolyl 315.5 91 Quinazolinone core increases thermal stability; sulfamoyl enhances bioactivity.

Key Observations :

  • Polarity : The hydroxy group in the target compound likely improves water solubility compared to methoxy or benzylthio analogs (e.g., 5k, 5h) .
  • Stability: Quinazolinone derivatives (e.g., compound 8) exhibit exceptionally high melting points (~315°C), suggesting greater thermal stability due to rigid heterocyclic systems .
  • Synthetic Yields: Benzylthio-substituted thiadiazoles (e.g., 5h) achieve higher yields (88%) than nitro-furyl thiazolidinones (58%), possibly due to steric or electronic factors in reaction pathways .

Substituent Effects on Reactivity and Bioactivity

  • Methylthio vs. Benzylthio : Methylthio groups (e.g., in 5k) may offer better metabolic stability than benzylthio (5h), which could undergo oxidative cleavage in vivo .
  • Hydroxy vs. Methoxy : The hydroxy group in the target compound may participate in hydrogen bonding, enhancing binding to biological targets compared to methoxy-substituted analogs (e.g., 5k) .
  • Nitro and Sulfamoyl Groups : Nitro-furyl (compound 13) and sulfamoyl (compound 8) substituents are associated with antimicrobial and anti-inflammatory activities, respectively .

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